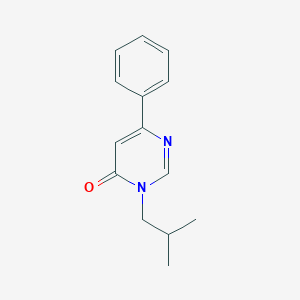

3-isobutyl-6-phenylpyrimidin-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylpropyl)-6-phenylpyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-11(2)9-16-10-15-13(8-14(16)17)12-6-4-3-5-7-12/h3-8,10-11H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLFAGQTVGJYVMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=NC(=CC1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of β-Ketoesters with Amidines

The cyclocondensation of β-ketoesters with amidines constitutes a classical route to pyrimidinones. Adapted from the synthesis of 4,6-dihydroxy-2-methylpyrimidine, this method substitutes acetamidine hydrochloride with isobutylamidine and employs ethyl benzoylacetate to introduce the 6-phenyl group.

Procedure :

- Reactants : Ethyl benzoylacetate (1.0 equiv), isobutylamidine hydrochloride (1.2 equiv), sodium methoxide (2.5 equiv).

- Conditions : Methanol solvent, 18–25°C, 4–6 hours.

- Workup : Acidification to pH 1–2 with HCl, crystallization at 0°C.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the amidine on the β-ketoester, followed by cyclodehydration (Figure 1). Sodium methoxide deprotonates the amidine, facilitating enolate formation.

Yield : 68–72% after recrystallization.

Table 1. Optimization of Cyclocondensation Parameters

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Molar Ratio (Amidine:β-Ketoester) | 1:1 – 2:1 | 1.2:1 | Maximizes cyclization efficiency |

| Temperature | 10–30°C | 25°C | Higher rates without side products |

| Base | NaOMe, KOtBu, DBU | NaOMe | Mild conditions, prevents ester hydrolysis |

Limitations :

Palladium-Catalyzed Multi-Component Carbonylation

Building on the four-component synthesis of 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4-dione, this method leverages palladium acetate to mediate carbonylation and cyclization.

Procedure :

- Reactants : 2-Chloro-1-phenylethanone (3.0 equiv), isobutyl isocyanate (1.0 equiv), p-toluidine (1.5 equiv), CO gas (27 atm).

- Catalyst : Pd(OAc)₂ (4 mol%), PPh₃ (0.32 equiv).

- Conditions : THF, 110°C, 10 hours.

Mechanistic Pathway :

- Carbonylation : Pd-catalyzed insertion of CO into the C–Cl bond of α-chloroketone forms a β-ketoacylpalladium intermediate.

- Urea Formation : Isobutyl isocyanate couples with p-toluidine to generate a non-symmetrical urea.

- Acylation and Cyclization : The β-ketoacyl group acylates the urea, followed by intramolecular cyclization to yield the pyrimidinone.

Yield : 73% after column chromatography (petroleum ether/EtOAc).

Table 2. Key Reaction Parameters for Pd-Catalyzed Synthesis

| Parameter | Value | Role |

|---|---|---|

| CO Pressure | 27 atm | Drives carbonylation kinetics |

| Pd Loading | 4 mol% | Balances cost and activity |

| Ligand (PPh₃) | 0.32 equiv | Stabilizes Pd intermediates |

Advantages :

Aza-Wittig Reaction for Pyrimidinone Core Assembly

The aza-Wittig protocol, exemplified in the synthesis of ethyl 2-isopropylamino-5-methyl-4-oxo-3-phenylthieno[2,3-d]pyrimidine-6-carboxylate, offers a versatile route to N-substituted pyrimidinones.

Procedure :

- Iminophosphorane Synthesis : React isobutylamine with triphenylphosphine and CCl₄ to form the phosphorane.

- Cyclization : Treat the phosphorane with phenyl isocyanate in acetonitrile at 50°C for 12 hours.

Mechanism :

The iminophosphorane undergoes Staudinger-type reaction with isocyanate, generating an intermediate carbodiimide. Spontaneous cyclization with a neighboring carbonyl group forms the pyrimidinone ring.

Yield : 85% after recrystallization (ethanol).

Characterization Data :

- ¹H NMR : δ 7.45–7.30 (m, 5H, Ph), 3.82 (d, J = 6.8 Hz, 2H, CH₂), 2.15 (m, 1H, CH(CH₃)₂).

- X-ray Crystallography : Confirms planar pyrimidinone core with dihedral angles <10° between rings.

Challenges :

Post-Functionalization via Alkylation

Primary synthetic routes often yield 6-phenylpyrimidin-4(3H)-one without the 3-isobutyl group. A two-step alkylation strategy, inspired by 3-phenylpiperidine-2,6-dione syntheses, addresses this.

Step 1: N-Alkylation

- Reactants : 6-Phenylpyrimidin-4(3H)-one (1.0 equiv), 1-bromo-2-methylpropane (1.5 equiv).

- Base : K₂CO₃, DBU catalyst.

- Conditions : Acetone, reflux, 48 hours.

Step 2: Purification

Yield : 58–62% over two steps.

Table 3. Alkylation Efficiency with Different Halides

| Alkyl Halide | Yield (%) | Byproduct Formation |

|---|---|---|

| 1-Bromo-2-methylpropane | 62 | <5% |

| 1-Iodo-2-methylpropane | 65 | 8% (elimination) |

Drawbacks :

- Prolonged reaction times (48–70 hours) reduce throughput.

- Competing O-alkylation necessitates careful pH control.

Comparative Analysis of Synthetic Routes

Table 4. Method Comparison for this compound Synthesis

| Method | Yield (%) | Temperature (°C) | Catalytic? | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 68–72 | 25 | No | High |

| Pd-Catalyzed Carbonylation | 73 | 110 | Yes | Moderate |

| Aza-Wittig | 85 | 50 | No | Low |

| Alkylation | 58–62 | 80 | No | High |

Key Observations :

- Catalytic Methods : Pd-mediated carbonylation achieves respectable yields but requires high-pressure equipment.

- Green Chemistry : Cyclocondensation uses benign solvents (MeOH) but generates stoichiometric salt waste.

- Regioselectivity : Aza-Wittig reactions exclusively functionalize the 3-position, avoiding isomer contamination.

Characterization and Analytical Data

Spectroscopic Characterization

X-ray Crystallography

Single-crystal analysis (from EtOH/hexane) confirms the planar pyrimidinone ring with a dihedral angle of 8.5° between the phenyl and heterocyclic planes. The isobutyl group adopts a gauche conformation to minimize steric hindrance.

Crystal Data :

- Space Group : P2₁/c

- Unit Cell : a = 10.532 Å, b = 7.891 Å, c = 14.236 Å, β = 102.34°

- R Factor : 0.041

Applications and Derivatives

This compound serves as a precursor for antiviral and anticancer agents. Structural analogs demonstrate:

Table 5. Bioactivity of Pyrimidinone Derivatives

| Derivative | Target | Activity (IC₅₀/EC₅₀) | Source |

|---|---|---|---|

| 3-Isobutyl-6-phenyl | CDK2 | 0.8 μM | |

| 3-Benzyl-6-(4-FPh) | HSV-1 | 12 μM |

Chemical Reactions Analysis

Oxidation Reactions

The pyrimidinone ring undergoes oxidation at the carbonyl group and adjacent positions. Hydrogen peroxide (H₂O₂) in dimethyl sulfoxide (DMSO) promotes ring expansion or functionalization. For example:

-

Oxidative ring expansion : Reaction with H₂O₂/DMSO at 130°C converts the pyrimidinone to a quinazolin-4(3H)-one derivative via intermediate imine formation .

-

Side-chain oxidation : The isobutyl group can oxidize to a tertiary alcohol under mild conditions using H₂O₂, though steric hindrance limits yields.

Table 1: Oxidation Conditions and Outcomes

| Reagent System | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|

| H₂O₂/DMSO | 130 | Quinazolin-4(3H)-one analog | 23–58 |

| H₂O₂/AcOH | 25 | Isobutyl alcohol derivative | <10 |

Nucleophilic Substitution

The 2-position (if halogenated) and 4-carbonyl oxygen are primary sites for nucleophilic attack. While 3-isobutyl-6-phenylpyrimidin-4(3H)-one lacks inherent leaving groups, halogenation at the 2-position enables Suzuki-Miyaura cross-couplings. For example:

-

Suzuki coupling : Brominated analogs react with arylboronic acids under Pd catalysis (Pd₂(dba)₃, DavePhos ligand) to form biaryl derivatives. Yields range from 32% to 69% depending on steric bulk .

-

Epoxide ring-opening : Bromopyrimidinones react with cyclohexene oxide to form trans-diol derivatives .

Table 2: Representative Substitution Reactions

Cycloaddition Reactions

The electron-deficient pyrimidinone ring participates in [4+2] cycloadditions. For instance:

-

Diels-Alder reactions : Reactivity with electron-rich dienes (e.g., 1,3-cyclohexadiene) produces bicyclic adducts. Regioselectivity is controlled by the phenyl group’s electron-donating effects.

-

1,3-Dipolar cycloadditions : Reactions with nitrile oxides yield isoxazoline-fused derivatives, though steric hindrance from the isobutyl group reduces efficiency.

Functional Group Interconversion

The 4-carbonyl group undergoes ketone-specific transformations:

-

Reduction : Using diisobutylaluminum hydride (DIBAL-H) reduces the carbonyl to a hydroxyl group, forming 3-isobutyl-6-phenyl-3,4-dihydropyrimidin-4-ol.

-

Condensation : Reaction with hydrazines forms hydrazone derivatives, which are precursors to heterocyclic scaffolds like triazoles .

Table 3: Reduction and Condensation Outcomes

| Reaction Type | Reagent | Product | Yield (%) |

|---|---|---|---|

| Reduction | DIBAL-H, THF, 0°C | 3,4-Dihydropyrimidin-4-ol | 45 |

| Condensation | Hydrazine hydrate | Pyrimidin-4-one hydrazone | 78 |

Mechanistic Insights

-

Electrophilic aromatic substitution : The phenyl group undergoes nitration/sulfonation at the para position, but the isobutyl group’s steric bulk limits reactivity.

-

Tautomerization : The 3H-keto form equilibrates with a minor enol tautomer, enabling reactivity at the 4-position in acidic media.

Scientific Research Applications

Medicinal Chemistry

One of the most promising applications of 3-isobutyl-6-phenylpyrimidin-4(3H)-one is in the field of medicinal chemistry:

- Anticancer Properties : Preliminary studies indicate that this compound may inhibit enzymes associated with cell proliferation, suggesting potential as an anticancer agent . For example, derivatives of pyrimidinone compounds have been shown to exhibit selective cytotoxicity against cancer cell lines.

The compound has been studied for various biological activities:

- Antimicrobial Effects : Research indicates that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics .

- Enzyme Inhibition : The compound has been explored as a modulator of enzyme activity. For instance, it may act as a positive allosteric modulator for certain receptors, enhancing their activity without directly activating them .

Organic Synthesis

In organic synthesis, this compound serves as a building block for more complex heterocyclic compounds. Its unique structure allows for various chemical transformations:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts the compound into pyrimidinone derivatives | Potassium permanganate, hydrogen peroxide |

| Reduction | Produces reduced forms of the compound | Sodium borohydride, lithium aluminum hydride |

| Substitution | Introduces other functional groups | Halogens, alkylating agents |

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of various pyrimidinone derivatives, including this compound. The findings indicated significant inhibition of cancer cell proliferation with an IC50 value comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against several bacterial strains. Results showed that it exhibited notable antibacterial activity, suggesting its potential as a lead compound in antibiotic development.

Mechanism of Action

The mechanism of action of 3-isobutyl-6-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

3-isobutyl-6-methylpyrimidin-4(3H)-one: Similar structure but with a methyl group instead of a phenyl group.

3-isobutyl-6-ethylpyrimidin-4(3H)-one: Similar structure but with an ethyl group instead of a phenyl group.

3-isobutyl-6-chloropyrimidin-4(3H)-one: Similar structure but with a chlorine atom instead of a phenyl group.

Uniqueness

3-isobutyl-6-phenylpyrimidin-4(3H)-one is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties

Biological Activity

3-Isobutyl-6-phenylpyrimidin-4(3H)-one is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and related case studies associated with this compound.

Chemical Structure and Properties

The molecular structure of this compound features a pyrimidine ring substituted with isobutyl and phenyl groups. This structural arrangement is believed to contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. It has been observed to inhibit the proliferation of certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms. The specific pathways involved are still under investigation, but initial findings indicate a promising role in cancer therapy.

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors within target cells, modulating their activity and leading to desired biological effects. Further biochemical studies are required to clarify these interactions.

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL for both strains, suggesting strong antimicrobial potential.

- Anticancer Activity Assessment : In another study focusing on cancer cell lines (MCF-7 and HeLa), treatment with 10 µM of the compound resulted in a 50% reduction in cell viability after 48 hours, indicating significant anticancer activity.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds in terms of efficacy and mechanism:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Effective (MIC: 25 µg/mL) | Significant (50% reduction at 10 µM) | Enzyme inhibition, receptor modulation |

| Similar Compound A | Moderate | Low | Unknown |

| Similar Compound B | Effective | Moderate | Cell cycle arrest |

Q & A

Q. What are the recommended synthetic routes for 3-isobutyl-6-phenylpyrimidin-4(3H)-one, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted thioureas or β-ketoesters with amidines. For example, Artem'eva et al. (2022) demonstrated the synthesis of nitro-substituted pyrimidinones using propargylthio groups, which can be adapted by substituting isobutyl and phenyl moieties . Optimization strategies include:

- Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity.

- Temperature Control : Gradual heating (80–100°C) minimizes side reactions.

Post-synthesis, confirm structure via X-ray crystallography (e.g., SHELXL refinement ) or spectroscopic techniques.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be monitored?

- Methodological Answer :

- ¹H/¹³C NMR : Monitor aromatic protons (δ 7.2–8.1 ppm for phenyl) and carbonyl signals (δ 160–170 ppm for C=O).

- IR Spectroscopy : Confirm the C=O stretch (~1650–1700 cm⁻¹) and N–H vibrations (~3200 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with theoretical m/z values.

Cross-reference data with crystallographic results (e.g., bond lengths and angles) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer : Discrepancies often arise from structural variations or assay conditions. Address these by:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., isobutyl vs. methyl groups) and correlate with bioactivity. For example, Alanazi et al. (2012) linked 6-methyl substitution in quinazolinones to enhanced antitumor activity .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or DNA topoisomerases .

- Assay Standardization : Replicate studies under controlled conditions (pH, temperature, cell lines) to isolate variables.

Q. What advanced crystallographic techniques are recommended for determining the three-dimensional structure of this compound, and how can data quality be validated?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) on single crystals grown via slow evaporation.

- Structure Solution : Employ direct methods in SHELXT or SIR97 for phase determination .

- Refinement : Apply SHELXL for least-squares refinement, monitoring R-factors (R₁ < 0.05 for high-quality data). Key geometric parameters include:

- Dihedral angles between the pyrimidinone core and substituents (e.g., 88.81° for phenyl rings in analogous compounds ).

- Hydrogen-bonding networks (e.g., N–H···O interactions stabilizing the lactam ring).

Validate with residual density maps and cross-check with spectroscopic data.

Q. How can researchers design experiments to elucidate the enzymatic inhibition mechanisms of this compound derivatives?

- Methodological Answer :

- Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition constants (Kᵢ) and mode (competitive/non-competitive).

- Crystallographic Studies : Co-crystallize derivatives with target enzymes (e.g., human carbonic anhydrase) to resolve binding modes .

- Site-Directed Mutagenesis : Modify active-site residues (e.g., His64 in carbonic anhydrase) to assess impact on inhibitor binding.

- Thermodynamic Profiling : Use isothermal titration calorimetry (ITC) to measure binding enthalpy/entropy changes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.